molecular formula C8H9NO2S B1623228 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid CAS No. 924871-17-0

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

Cat. No.: B1623228
CAS No.: 924871-17-0
M. Wt: 183.23 g/mol
InChI Key: JVRYZXPKMOJBQO-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid is an organic compound that belongs to the thienopyridine class. This compound is characterized by a fused bicyclic structure consisting of a thiophene ring and a pyridine ring. It is known for its significant applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid typically involves cyclization reactions. One common method includes the reaction of 2-thiophenemethylamine with formaldehyde, followed by cyclization in the presence of ethanol and hydrogen chloride . Another method involves the deoxygenation of chloropyridine with tetrahydrothiophene under hydrogen gas and heat .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyridines .

Scientific Research Applications

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, such as antiplatelet drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, derivatives of this compound act by inhibiting platelet aggregation through the inhibition of the P2Y12 receptor on platelets. This inhibition prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation and thrombus formation .

Comparison with Similar Compounds

Uniqueness: 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid is unique due to its specific structural features that allow for diverse chemical modifications. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of numerous bioactive compounds .

Properties

IUPAC Name

4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-8(11)6-4-12-7-3-9-2-1-5(6)7/h4,9H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRYZXPKMOJBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424275
Record name 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924871-17-0
Record name 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 2
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 4
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 5
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 6
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

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